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m-PEG3-aldehyde

Cat. No.: B1677515
CAS No.: 356066-46-1
M. Wt: 176.21 g/mol
InChI Key: OBRBOVOZENLKGQ-UHFFFAOYSA-N
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Description

Evolution of Polymeric Conjugates in Advanced Materials Science

The application of polymeric conjugates in advanced materials science has evolved considerably. Polymers are now widely used to construct functionalized surfaces and create materials with tailored properties for diverse applications. mdpi.com The ability to modify polymer structures and introduce specific functional groups has been key to this evolution. nih.govmdpi.com For instance, hyperbranched polymers with abundant functional groups have been explored for applications in nanotechnology, coatings, and biomedical areas. nih.gov The inclusion of functional groups can significantly alter polymer properties, providing scaffolds for further modification and enhancing their utility in various fields. nih.gov

Significance of Terminal Functionality in Bioactive Polymer Design

The presence and type of terminal functional groups on polymer chains are critically important in the design of bioactive polymers. These terminal groups serve as reactive handles for conjugation with other molecules, such as proteins, peptides, nucleic acids, or imaging agents. nih.govcreativepegworks.comrsc.orgacs.orgpolyu.edu.hk By controlling the terminal functionality, researchers can precisely control how the polymer interacts with biological systems or integrates into complex materials. mdpi.commdpi.com For example, polymers with hydroxyl, carboxyl, aldehyde, or amine groups can be used to immobilize bioactive compounds onto surfaces through covalent reactions. mdpi.com The number of terminal groups in polymers, particularly in branched structures, is a crucial index for applications like drug conjugation and polymer grafting. nih.gov

Rationale for Utilizing Aldehyde-Terminated Poly(ethylene glycol) Oligomers

Aldehyde-terminated poly(ethylene glycol) oligomers are particularly valuable in biomedical research due to the specific reactivity of the aldehyde group. Aldehydes readily react with nucleophiles, such as amine and hydrazide groups, which are commonly found in biomolecules and biomolecular probes. glpbio.comdcchemicals.comcreativepegworks.com This reactivity allows for selective and efficient conjugation reactions under relatively mild conditions, which is crucial for preserving the activity of sensitive biological molecules. google.com Compared to other activated PEG derivatives, PEG-aldehydes are generally more inert to water, offering better stability during storage and high selectivity for coupling with amino groups in aqueous media. google.com This selective reactivity makes them ideal for applications like protein modification through reductive amination. google.com

Overview of m-PEG3-aldehyde in Contemporary Academic Investigations

This compound is a specific type of aldehyde-terminated PEG oligomer. The "m" indicates a methoxy (B1213986) end group on one side, while the "PEG3" signifies a short chain containing three ethylene (B1197577) glycol units, and "aldehyde" denotes the reactive aldehyde group at the other terminus. dcchemicals.comcenmed.commedchemexpress.comnih.gov This small, well-defined structure, combined with the reactive aldehyde functionality and the hydrophilic PEG character, makes this compound a versatile building block in contemporary academic investigations. glpbio.comdcchemicals.comcenmed.com

Research findings indicate that this compound is utilized in the synthesis of various conjugates. For example, it has been described as a PEG-based linker that can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), molecules designed to induce the degradation of target proteins. glpbio.com The aldehyde group's reactivity with hydrazide and aminooxy groups is exploited in biomolecular labeling and crosslinking applications. glpbio.comdcchemicals.com The hydrophilic PEG spacer in this compound increases solubility in aqueous media, which is beneficial for applications involving biological systems. glpbio.comdcchemicals.comcenmed.com

Academic investigations demonstrate the utility of aldehyde-functionalized PEGs in various contexts. Studies have explored the synthesis of alpha-aldehyde-terminated poly(methoxyPEG)methacrylates for protein conjugation, offering an alternative to linear polyethylene (B3416737) glycol for "PEGylation" applications. researchgate.net Aldehyde-functionalized crosslinkers have been used to fabricate hydrogels with modulated properties, demonstrating the impact of the crosslinker's characteristics on the resulting material's mechanical performance and cytocompatibility. researchgate.netrsc.org The ability of aldehyde groups to enable facile conjugation to proteins, enzymes, oligonucleotides, or fluorescent dyes highlights their importance in creating functional bioconjugates. researchgate.net

Detailed research findings on this compound specifically often focus on its chemical properties and its role as a component in larger synthetic schemes. Its molecular formula is C8H16O4, and its molecular weight is approximately 176.21 g/mol . dcchemicals.comcenmed.commedchemexpress.comnih.gov It is typically described as a colorless to light yellow liquid. medchemexpress.com

Data regarding the use of this compound in specific research projects often appears within the context of the synthesis and characterization of novel conjugates or materials. While detailed quantitative data solely focused on this compound's performance in isolation is less commonly presented in broad overviews, its inclusion as a reactive component in the synthesis of functional molecules and materials underscores its significance in current academic research.

Below is a table summarizing key chemical properties of this compound:

PropertyValueSource
Molecular FormulaC8H16O4 dcchemicals.comcenmed.commedchemexpress.comnih.gov
Molecular Weight176.21 g/mol dcchemicals.commedchemexpress.comnih.gov
PubChem CID11240777 cenmed.comnih.gov
CAS Number356066-46-1 dcchemicals.commedchemexpress.comnih.gov
AppearanceColorless to light yellow liquid medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O4 B1677515 m-PEG3-aldehyde CAS No. 356066-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-10-5-6-12-8-7-11-4-2-3-9/h3H,2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBOVOZENLKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459752
Record name Propanal, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356066-46-1
Record name Propanal, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Conjugation Chemistry of M Peg3 Aldehyde

Aldehyde-Mediated Bioconjugation Mechanisms

The reactivity of the aldehyde group in m-PEG3-aldehyde is central to its utility in bioconjugation. It readily reacts with nucleophilic groups present on biomolecules, such as primary amines, hydrazides, and aminooxy groups, to form covalent bonds.

The reaction between an aldehyde and a primary amine results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.com The formation of imines is a reversible process and is typically catalyzed by mild acid. libretexts.orgchemistrysteps.com The pH of the reaction is a critical parameter; a pH around 4-5 is often optimal. chemistrysteps.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Primary amines are abundant in biological systems, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. nih.gov This makes imine bond formation a common strategy for conjugating this compound to proteins. However, the reversibility of the imine bond can be a drawback in applications requiring long-term stability. libretexts.org

To form more stable linkages, this compound can be reacted with molecules containing hydrazide or aminooxy functional groups. The reaction of an aldehyde with a hydrazide forms a hydrazone, while the reaction with an aminooxy group yields an oxime. smolecule.combroadpharm.com These reactions are also condensation reactions that result in the elimination of water. nih.gov

Hydrazone and oxime linkages are generally more stable than imine bonds, particularly at physiological pH. precisepeg.combroadpharm.com The formation of hydrazone bonds is often carried out in a pH range of 5 to 7. broadpharm.com These reactions are widely used in bioconjugation for labeling and crosslinking biomolecules. smolecule.commedkoo.com The hydrophilic PEG spacer of this compound enhances the solubility of the resulting conjugate in aqueous environments. medkoo.com

Comparison of Linkages Formed with this compound
Reactant Functional GroupResulting LinkageRelative StabilityOptimal pH for Formation
Primary AmineImine (Schiff Base)Less Stable, Reversible~4-5
HydrazideHydrazoneMore Stable5-7
AminooxyOximeVery Stable~4.5

To overcome the inherent instability of the imine bond, a subsequent reduction step, known as reductive amination, can be employed. This two-step process first involves the formation of the imine, which is then reduced to a stable secondary amine linkage. nih.gov This method provides a permanent and stable covalent bond between the PEG linker and the biomolecule. nih.gov

Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium borohydride (B1222165) (NaBH4). nih.govyoutube.com Sodium cyanoborohydride is a milder reducing agent that selectively reduces the iminium ion without reducing the aldehyde, making it particularly suitable for one-pot reductive amination reactions. nih.gov This technique is a valuable tool for the stable PEGylation of proteins and other biomolecules containing primary amines. nih.gov

While stability is often desired, in some applications, such as drug delivery, a cleavable linker is advantageous. Hydrazone bonds, in particular, exhibit pH-dependent stability. polimi.it They are relatively stable at physiological pH (around 7.4) but are susceptible to hydrolysis under mildly acidic conditions, such as those found in endosomes and lysosomes (pH 5.0-6.5). researchgate.netnih.govnih.gov This pH-sensitivity allows for the controlled release of a conjugated molecule in specific cellular compartments. acs.org

The rate of hydrolysis can be influenced by the structure of the aldehyde and the hydrazide. For instance, hydrazones derived from aliphatic aldehydes, like this compound, tend to hydrolyze more rapidly than those formed from aromatic aldehydes. researchgate.netnih.gov This property makes this compound a useful component in the design of pH-sensitive drug delivery systems. nih.govacs.org The reversible nature of the hydrazone bond is also exploited in dynamic combinatorial chemistry. researchgate.net

Orthogonal Bioconjugation Strategies Employing Aldehyde Functionality

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. The aldehyde group of this compound can be utilized in such strategies. For example, a biomolecule could be functionalized with both an aldehyde-reactive group (like a hydrazide) and another distinct reactive group (like an azide). The this compound could then be specifically conjugated to the hydrazide via hydrazone formation, while another molecule containing a compatible group (like an alkyne for a click chemistry reaction with the azide) could be attached at the other site. acs.org

This approach allows for the precise and controlled assembly of complex biomolecular conjugates. The chemoselective nature of the reaction between aldehydes and hydrazides or aminooxy groups makes it a valuable tool in the bioorthogonal chemistry toolbox. nih.gov

Site-Specific vs. Non-Specific Conjugation Pathways

When conjugating this compound to a protein, the reaction can proceed in either a site-specific or a non-specific manner.

Non-specific conjugation typically occurs when targeting common amino acid residues like lysine. Since most proteins have multiple lysine residues on their surface, reacting this compound with these primary amines will result in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations. nih.govnih.gov This can lead to a lack of uniformity and potentially affect the biological activity of the protein.

Site-specific conjugation , on the other hand, aims to attach the PEG chain to a single, predetermined site on the biomolecule. This can be achieved by introducing a unique functional group into the protein through genetic engineering, such as an unnatural amino acid with a ketone or aldehyde group. nih.gov Alternatively, specific sites on a protein, such as the N-terminus, can sometimes be selectively targeted under controlled reaction conditions. nanocs.net Site-specific conjugation yields a well-defined, homogeneous product with a consistent drug-to-antibody ratio (in the case of antibody-drug conjugates), which often leads to improved pharmacokinetics and reduced off-target toxicity. nih.gov The aldehyde functionality of this compound can be exploited in both scenarios, but its advantages are most fully realized in site-specific approaches where precise control over the conjugation site is desired.

Impact of PEG Spacer Length on Conjugation Efficiency and Selectivity

The length of the polyethylene (B3416737) glycol (PEG) spacer arm is a critical parameter that significantly influences both the efficiency and the site-selectivity of conjugation reactions. nih.gov While this compound possesses a short, discrete spacer, the principles governing the impact of PEG length are broadly applicable. Factors such as steric hindrance, the flexibility of the PEG chain, and the accessibility of target sites on a biomolecule all play a role. nih.govnih.gov

Longer PEG chains can increase the hydrodynamic size of the molecule, which may physically mask the target molecule or hinder its interaction with binding sites, potentially reducing biological activity. nih.govmdpi.com Conversely, a longer, more flexible spacer may be necessary to overcome steric hindrance and reach less accessible conjugation sites on a complex protein. dovepress.com Shorter PEG linkers, like the one in this compound, may lead to a less pronounced "stealth effect" compared to longer chains, indicating a different interaction profile with their targets. mdpi.com

Research on the site-specific PEGylation of hemoglobin (Hb) using PEG-aldehydes of different lengths provides direct evidence of this effect. A study comparing a 2 kDa PEG-aldehyde (PEG2k-aldehyde) with a 5 kDa PEG-aldehyde (PEG5k-aldehyde) in a reductive alkylation reaction revealed differences in modification patterns. nih.gov While both reagents completely modified the most accessible N-terminal valine residues on the α and β globin chains, the extent of modification at other, presumably less accessible, amino acid residues was lower for the shorter PEG2k-aldehyde compared to the longer PEG5k-aldehyde. nih.gov This suggests that the longer PEG chain was more effective at reaching a wider array of conjugation sites.

Table 1: Comparison of Hemoglobin Modification Sites by PEG-Aldehydes of Different Lengths

This table is based on data from tryptic-peptide mapping analysis of hemoglobin conjugated with PEG-aldehydes of different molecular weights. nih.gov

Modification Site (Amino Acid Residue)Reactivity with PEG2k-aldehydeReactivity with PEG5k-aldehyde
Val-1(α)Complete ModificationComplete Modification
Val-1(β)Complete ModificationComplete Modification
Other Amino Acid ResiduesLower ModificationHigher Modification

These findings demonstrate that conjugation efficiency and selectivity are not solely dependent on the reactive group but are also heavily influenced by the physical properties of the spacer. A shorter spacer like that in this compound may offer high reactivity for sterically accessible sites but could be less efficient for targets buried within a protein's three-dimensional structure compared to a longer-chain PEG-aldehyde. dovepress.comnih.gov Therefore, the choice of PEG spacer length is a crucial optimization step in the design of bioconjugates to achieve the desired degree of modification and site-specificity. acs.org

Applications of M Peg3 Aldehyde in Drug Delivery Systems

PEGylation of Therapeutics for Enhanced Pharmacokinetics

PEGylation with compounds like m-PEG3-aldehyde can improve the stability and bioavailability of therapeutic molecules. creativepegworks.comnih.gov This modification can extend the circulation time of drugs in the bloodstream, thereby enhancing their efficacy. creativepegworks.com Attaching polyethylene (B3416737) glycol to drug carriers can prolong their circulation time by preventing recognition and removal by the immune system. nih.gov

PEG aldehyde is widely used for conjugation with amine groups present in biologically active molecules such as proteins and peptides. creativepegworks.comprecisepeg.comnih.govcreativepegworks.com The reaction between the aldehyde group of PEG aldehyde and a primary amine group of a protein forms a reversible Schiff base. nih.gov This Schiff base can be subsequently reduced to a more stable secondary amine using a reducing agent, creating stable carbon-nitrogen bonds. nih.gov PEG aldehyde is considered a valuable reagent for site-specific PEGylation, particularly targeting the N-terminal amine of proteins and peptides due to its lower pKa. precisepeg.com Additionally, PEG aldehyde can react with aminooxy or hydrazide groups for bioconjugation purposes, forming a hydrolytically labile acyl hydrazone linkage when reacting with hydrazine (B178648) or hydrazide groups. precisepeg.com

Conjugation with PEG aldehyde can lead to improved stability of enzyme conjugates. Studies have investigated the synthesis of glucose oxidase (GOD)-PEG aldehyde conjugates to enhance enzymatic stability. creativepegworks.comtandfonline.comtandfonline.com While the conjugation might result in reduced enzymatic activity towards the catalytic oxidation of glucose compared to the native enzyme, it significantly increases thermal stability and extends the enzyme's lifetime. creativepegworks.comtandfonline.comtandfonline.com For instance, a GOD-PEG aldehyde conjugate retained 40% bioactivity after 4 hours of incubation at 60 °C, whereas the native GOD lost almost all activity within the same timeframe. creativepegworks.comtandfonline.comtandfonline.com The degree of enzymatic activity reduction and the extent of increased thermal stability can be influenced by the amount of polymer chain attached. creativepegworks.comtandfonline.comtandfonline.com

Enzyme ConjugateTemperature (°C)Incubation Time (h)Residual Bioactivity (%)
Native Glucose Oxidase604~0
GOD-PEG Aldehyde Conjugate60440

Furthermore, GOD-PEG aldehyde conjugates have demonstrated improved storage stability compared to native GOD. tandfonline.com At 4 °C, a GOD-PEG aldehyde conjugate (with a GOD/PEG ratio of 1:1) maintained a constant activity for nearly 25 days, while the native enzyme's activity decreased sharply after 15 days. tandfonline.com After 25 days of incubation, the conjugate still retained 55% of its bioactivity. tandfonline.com

PEG aldehyde has been utilized to improve the stability and bioavailability of drugs. creativepegworks.comnih.govump.edu.plresearchgate.net PEGylation can enhance water solubility, which is particularly beneficial for hydrophobic drugs, and improve permeability through biological membranes. ump.edu.plresearchgate.net This modification can lead to increased bioavailability and potentially improve the therapeutic usability of compounds. ump.edu.plresearchgate.net For classical small-molecule drugs, temporary combinations with short PEG chains that are hydrolyzed in the body can increase bioavailability. ump.edu.plresearchgate.net

Targeted Protein Degradation (PROTAC) Development

This compound is recognized as a PEG-based linker that can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medkoo.commedchemexpress.comprecisepeg.comhoelzel-biotech.commedchemexpress.com PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. medchemexpress.comexplorationpub.comresearchgate.netnih.govmdpi.com

PROTACs consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. medchemexpress.comexplorationpub.comresearchgate.netnih.gov PEG linkers, including those based on this compound, are essential components in PROTAC design and synthesis. explorationpub.comnih.govprecisepeg.com They contribute to the solubility and flexibility of PROTAC molecules. explorationpub.comprecisepeg.comwindows.net The design and synthesis of PROTAC linkers often involve incorporating flexible or rigid motifs, with PEG chains being a common flexible component. nih.govprecisepeg.com this compound, with its aldehyde group, can be used to construct linkers by reacting with molecules containing suitable functional groups like aminooxy or hydrazide. dcchemicals.commedkoo.commedchemexpress.com The commercial availability of bifunctional PEG motifs facilitates the assembly of degrader structures. nih.gov

The linker in a PROTAC plays a critical role, influencing the formation and stability of the ternary complex (PROTAC-target protein-E3 ligase), cellular permeability, pharmacokinetics, and ultimately, degradation efficiency. precisepeg.comexplorationpub.comresearchgate.netprecisepeg.comwindows.net Optimizing linker length, composition, flexibility, polarity, and attachment points is crucial for developing potent PROTAC compounds. precisepeg.comexplorationpub.comresearchgate.netnih.govprecisepeg.com PEG-based linkers, with their variable lengths, provide a means to systematically adjust linker size during PROTAC optimization. nih.gov Studies have highlighted the significant impact of linker length on the biodegradation activity of PROTACs, where even small variations can lead to considerable changes in efficacy. windows.net The attachment points of the linkers are often determined by analyzing the crystal structures of the target protein and E3 ligase in complex with their respective ligands to ensure proper spatial orientation for ternary complex formation. windows.net

Degradation Mechanism via Ubiquitin-Proteasome System

This compound is utilized as a linker component in PROteolysis TArgeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to induce the degradation of target proteins by hijacking the cell's natural waste disposal system, the ubiquitin-proteasome system (UPS). medchemexpress.commedchemexpress.comglpbio.comnih.govbiochempeg.com A PROTAC molecule typically consists of two ligands: one that binds to a target protein and another that binds to an E3 ubiquitin ligase, connected by a chemical linker. nih.govbiochempeg.com By bringing the target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.govbiochempeg.com this compound, as a PEG-based linker, contributes to the structure of these PROTACs, influencing their physicochemical properties and their ability to effectively recruit the target protein to the E3 ligase for subsequent degradation via the intracellular ubiquitin-proteasome system. medchemexpress.commedchemexpress.comglpbio.comnih.govbiochempeg.com

Antibody-Drug Conjugate (ADC) Design and Fabrication

This compound is employed in the development of Antibody-Drug Conjugates (ADCs). creative-biolabs.comcreative-biolabs.com ADCs are complex therapeutic agents that combine the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs. tandfonline.comrsc.orgbroadpharm.comnih.gov A critical component of an ADC is the chemical linker that covalently joins the antibody to the cytotoxic payload. rsc.orgbroadpharm.com This linker is designed to be stable in systemic circulation but capable of releasing the payload at the target site, typically within cancer cells. broadpharm.com this compound, with its reactive aldehyde group and hydrophilic PEG chain, serves as a building block for such linkers, facilitating the conjugation of the payload to the antibody. creative-biolabs.comcreative-biolabs.comprecisepeg.commedchemexpress.comaxispharm.com

Role of this compound as a Cleavable/Non-Cleavable Linker in ADCs

Linkers in ADCs are broadly classified as either cleavable or non-cleavable, depending on the mechanism by which the cytotoxic payload is released. Cleavable linkers are designed to be cleaved under specific conditions encountered in the tumor microenvironment or within the target cell, such as enzymatic activity, acidic pH, or reducing conditions. broadpharm.com Non-cleavable linkers, on the other hand, rely on the complete lysosomal degradation of the antibody within the target cell to release the active payload, which is still attached to an amino acid residue. broadpharm.com Based on available information, this compound is characterized as a non-cleavable linker component in ADCs. creative-biolabs.com This implies that when used in an ADC, the release of the attached payload would likely occur following the degradation of the antibody within the lysosome after cellular internalization.

Linker-Payload and Linker-Antibody Attachment Strategies

The aldehyde functional group of this compound provides a reactive handle for conjugation. Aldehydes are known to react with nucleophilic groups such as hydrazides and aminooxy groups, commonly utilized in biomolecular labeling and crosslinking. medchemexpress.commedchemexpress.comglpbio.comaxispharm.commedkoo.com These reactions can be employed for attaching the cytotoxic payload to the linker component containing this compound.

For attaching the linker-payload assembly to the antibody, various strategies can be employed, often targeting specific amino acid residues on the antibody. While conventional methods target accessible lysines and cysteines, newer approaches aim for site-specific conjugation to produce more homogeneous ADCs. tandfonline.comrsc.orgnih.gov One strategy involves the use of aldehyde-bearing tags engineered into the antibody structure, which can then be utilized for conjugation via specific chemical reactions like HIPS chemistry. tandfonline.com Alternatively, drug molecules functionalized with groups like alkoxyamines or hydrazides can be coupled to aldehyde (or keto) groups to form stable oxime or hydrazone bonds. nih.gov Reductive amination, involving the reaction of an aldehyde with a primary amine followed by reduction, is another potential strategy for linker-antibody attachment. nih.gov The specific strategy employed would depend on the desired site of conjugation on the antibody and the functional groups present on the payload or the linker.

Formulation of Drug Delivery Nanoparticles and Polymeric Micelles

This compound, or polymers incorporating aldehyde functionalities derived from precursors like acetals, can play a role in the formulation of drug delivery nanoparticles and polymeric micelles. Polymeric micelles, typically formed from amphiphilic block copolymers, consist of a hydrophobic core capable of encapsulating poorly soluble drugs and a hydrophilic outer shell, often made of PEG, which enhances solubility and provides stealth properties in biological fluids. oyama-ct.ac.jpmdpi.com The presence of PEG in this compound contributes to increasing solubility in aqueous media, which is advantageous for formulating such nanocarriers. medchemexpress.commedchemexpress.comglpbio.comaxispharm.commedkoo.com

Furthermore, reactive groups on the surface of polymeric micelles or nanoparticles can be used for conjugation with targeting ligands or other functional molecules. Studies have demonstrated the synthesis of reactive polymeric micelles carrying aldehyde groups on their surface. oyama-ct.ac.jpacs.org These aldehyde groups can be generated, for instance, by the acidic hydrolysis of acetal (B89532) groups located at the PEG chain ends after micellization. oyama-ct.ac.jp The surface aldehyde groups can then react with primary amines to form Schiff bases, providing a pathway for conjugating functionalized polymeric micelles with proteins or other molecules for targeted delivery or enhanced functionality. oyama-ct.ac.jp PEGylation, the attachment of PEG to the surface of nanoparticles, is a widely used strategy to improve their circulation time, stability, and reduce interactions with the immune system. mdpi.comnih.govnih.govmdpi.com While this compound itself is a small molecule, its structure represents a functionalized PEG unit that can be incorporated into larger polymeric structures or used to modify the surface of pre-formed nanoparticles or micelles, leveraging the benefits of PEGylation for drug delivery applications.

M Peg3 Aldehyde in Biomaterials and Tissue Engineering

Hydrogel Formation and Engineering

Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are extensively used in tissue engineering as scaffolds that mimic the natural extracellular matrix. nih.govmdpi.com The aldehyde functionality of m-PEG3-aldehyde is particularly useful as a crosslinking agent to form these networks.

A key application of this compound in hydrogel formation is through Schiff base crosslinking. This reaction involves the condensation of an aldehyde group with a primary amine (-NH2) to form a dynamic covalent imine bond (-C=N-). nih.govnih.gov This chemistry is advantageous because it can proceed under mild, physiological conditions without the need for toxic crosslinking agents. nih.govresearchgate.net

When multi-functional PEG-aldehyde derivatives are mixed with polymers containing amine groups, such as chitosan (B1678972) or modified gelatin, a crosslinked hydrogel network forms in situ. rsc.orgnih.gov This process is particularly valuable for creating injectable hydrogels. rsc.orgnih.gov Two separate, liquid precursor solutions—one containing the PEG-aldehyde and the other containing an amine-functionalized polymer—can be injected into a specific site in the body. Upon mixing, they rapidly form a gel that conforms to the shape of the defect, encapsulating cells or therapeutic agents in the process. nih.govrsc.org

The gelation time and mechanical properties of these hydrogels can be modulated by varying the concentration of the aldehyde-functionalized PEG crosslinker. rsc.org For example, in a system combining glycol chitosan (GC) and a multi-benzaldehyde functionalized PEG analogue, increasing the concentration of the PEG-aldehyde component leads to changes in gelation time, water uptake, and mechanical strength. rsc.org This tunability is critical for tailoring scaffolds for specific applications, such as cartilage tissue engineering. rsc.org

Table 1: Research Findings on Schiff Base Crosslinked Hydrogels

Polymer SystemCrosslinking ChemistryKey FindingsApplicationReference
Glycol Chitosan (GC) and multi-benzaldehyde functionalized PEGSchiff base reaction between amine groups (GC) and aldehyde groups (PEG)Injectable, in situ forming under physiological conditions. Properties (gelation time, mechanical strength) are tunable by altering crosslinker concentration.Cartilage Tissue Engineering rsc.org
Chitosan-PEG and PEG-dialdehydeSchiff base reaction between amine groups (Chitosan-PEG) and aldehyde groups (PEG-dialdehyde)Injectable, biodegradable, and self-healing hydrogel capable of encapsulating stem cells during gelation.Stem Cell Delivery, Cartilage Regeneration nih.gov
Amino-functionalized polyaspartamide and dextran (B179266) aldehydeSchiff base reaction between amine groups and aldehyde groupsHydrogels showed good mechanical strength, self-healing properties, and higher adhesive strength than fibrin (B1330869) glue.Tissue Adhesion rsc.org

To achieve more sophisticated control over hydrogel properties, dual-crosslinking mechanisms can be employed. nih.govrsc.org These systems combine Schiff base formation with a second, independent crosslinking reaction. This approach allows for the decoupling and fine-tuning of various material characteristics, such as initial gelation, mechanical strength, and degradation rate. nih.gov

One such strategy involves using a polymer functionalized with both aldehyde and methacrylate (B99206) groups. nih.gov The initial hydrogel network is formed rapidly via the Schiff base reaction between the aldehyde groups and the amine groups of a PEG-based crosslinker. nih.gov This provides cohesive force and stabilizes the hydrogel. nih.gov Subsequently, the methacrylate groups can be crosslinked through photopolymerization upon exposure to UV light, forming a second, interlocking network. nih.gov This dual-crosslinked system exhibits enhanced mechanical properties, with a higher storage modulus (G') compared to the single-crosslinked hydrogel, indicating a more elastic nature. nih.gov

The properties of these dual-crosslinked hydrogels can be precisely tuned by altering factors such as the degree of alginate oxidation (which controls the number of aldehyde groups available for the primary crosslinking). nih.gov This allows for the creation of materials with controllable shear moduli, swelling behavior, degradation profiles, and bioadhesion strength, making them suitable for a wide range of clinical applications. nih.gov

The dynamic and reversible nature of the Schiff base (imine) bond makes it an ideal component for creating stimuli-responsive hydrogels, particularly those sensitive to pH. nih.govnih.gov The stability of the imine linkage is pH-dependent; it is relatively stable at physiological or neutral pH but can be hydrolyzed and cleaved under acidic conditions. nih.govpolimi.it

This property allows for the design of "smart" hydrogels that can change their structure or release encapsulated contents in response to a specific pH trigger. nih.govnih.gov For instance, a hydrogel crosslinked via Schiff bases can remain stable in the neutral environment of healthy tissue but may start to degrade and release a therapeutic agent upon encountering the acidic microenvironment of a tumor or an inflammation site. nih.govresearchgate.net Research on poly(ether urethane)-based hydrogels demonstrated enhanced fluid absorption and eventual dissolution at pH 5 due to Schiff-base hydrolysis, while showing stability at pH 7.4. nih.gov

Beyond pH, other stimuli can be incorporated. Thermo-responsive polymers, such as poly(oligo(ethylene glycol) methacrylate) (POEGMA), can be functionalized with hydrazide groups and crosslinked with aldehyde-functionalized nanoparticles. rsc.orgresearchgate.net In these systems, the hydrogel's stiffness can increase significantly with temperature due to the polymer's coil-to-globule transition, adding a second layer of environmental sensitivity. rsc.orgrsc.org

The biocompatibility and degradation of a hydrogel are critical for its application in tissue engineering. Hydrogels crosslinked via Schiff base chemistry are generally considered biocompatible because the reaction occurs under mild conditions without harsh chemicals. researchgate.netresearchgate.net However, the density of aldehyde groups is a key parameter to control, as excessive unreacted aldehydes can potentially induce cytotoxicity and an inflammatory response. nih.govnih.gov Therefore, careful titration of the material composition is necessary to ensure an optimal balance between adhesion/cohesion strength and biocompatibility. nih.gov

The degradation of these hydrogels is primarily governed by the hydrolysis of the crosslinks. acs.org For hydrogels crosslinked with imine or hydrazone bonds, degradation occurs as these bonds are cleaved in an aqueous environment. acs.org The rate of degradation can be controlled by modulating the crosslinking density; a higher density generally leads to a slower degradation rate. rsc.orgacs.org Furthermore, the specific type of Schiff base linkage matters. For example, hydrazone and oxime linkages exhibit greater stability against hydrolysis compared to simple imine bonds, offering another avenue for tuning the material's lifespan. nih.gov This controllable degradation is advantageous, as the scaffold can be designed to break down at a rate that matches the formation of new tissue by encapsulated or infiltrating cells. nih.gov

Table 2: Biocompatibility & Degradation of Aldehyde-Crosslinked Hydrogels

ParameterControlling FactorsEffectReference
BiocompatibilityAldehyde densityExcess unreacted aldehydes can increase local inflammation and tissue toxicity. nih.gov
Quenching of unreacted aldehydesTreatment with agents like sodium borohydride (B1222165) can neutralize free aldehydes and restore biocompatibility. nih.gov
DegradationCrosslinking densityHigher crosslinking density generally leads to slower degradation. acs.org
Type of Schiff base bond (imine vs. hydrazone)Hydrazone bonds are more stable against hydrolysis than imine bonds, resulting in slower degradation. nih.govacs.org
pH of the environmentAcidic conditions can accelerate the hydrolysis of imine bonds, leading to faster degradation. nih.gov

Surface Modification and Functional Coatings

The this compound molecule can also be used to modify the surfaces of biomaterials, medical devices, and implants. The aldehyde group provides a reactive handle to covalently attach the molecule to surfaces functionalized with amine groups, while the PEG chain imparts desirable surface properties. nih.govresearchgate.net

Biofouling—the undesirable adhesion of proteins, cells, and microorganisms to a surface—is a major problem in biomedical applications. mdpi.comnih.gov Surfaces coated with PEG are known to resist protein adsorption and biofouling. polimi.it When this compound is grafted onto a surface, the long, flexible, and hydrophilic PEG chains extend into the surrounding aqueous environment, forming a tightly bound layer of water molecules. This hydration layer acts as a physical and energetic barrier, repelling the approach and adhesion of foulants. mdpi.com This mechanism is effective in reducing the attachment of bacteria and preventing the formation of biofilms, which can lead to device failure and infection. mdpi.com

Immobilization of Biomolecules onto Surfaces

The ability to securely attach biomolecules to various surfaces is fundamental in the development of biosensors, medical implants, and cell culture platforms. This compound plays a crucial role in this process through covalent immobilization, a method that offers greater stability compared to physical adsorption.

The terminal aldehyde group of this compound is a key feature, enabling it to react with specific functional groups on biomolecules. medkoo.comlifetechindia.commedchemexpress.com It readily forms covalent bonds with primary amines, hydrazides, and aminooxy groups, which are commonly found in proteins, peptides, and other biologically active molecules. medkoo.comlifetechindia.commedchemexpress.com This reaction, often a Schiff base formation, results in a stable linkage, securely anchoring the biomolecule to the surface. smolecule.com The hydrophilic PEG spacer of the molecule contributes to its solubility in aqueous environments and helps to prevent non-specific protein adsorption on the surface, a critical factor for maintaining the bioactivity of the immobilized molecule and the biocompatibility of the material. medkoo.comlifetechindia.commedchemexpress.commdpi.com

Research has demonstrated the use of aldehyde-functionalized surfaces for the covalent immobilization of a variety of biomolecules, including proteins, oligopeptides, and oligonucleotides. researchgate.net This technique is advantageous as it allows for a controlled orientation and density of the immobilized molecules, which is essential for their function. researchgate.net

Table 1: Reactive Groups for this compound Immobilization

Reactive Group on Biomolecule Resulting Linkage Stability
Primary Amine (-NH2) Imine (Schiff Base) Stable, can be reduced for greater stability
Hydrazide (-CONHNH2) Hydrazone Stable

Design of Functionalized Polymeric Films

Polymeric films are widely used in biomedical applications, from coatings for medical devices to platforms for cell culture. The incorporation of this compound into these films allows for the introduction of specific functionalities that can enhance their performance.

By integrating this compound into the polymer structure, the resulting film presents reactive aldehyde groups on its surface. These groups can then be used to covalently bind bioactive molecules, tailoring the film's properties for a specific application. researchgate.net For instance, growth factors can be immobilized on the film to promote cell adhesion and proliferation in tissue engineering applications. Similarly, antimicrobial peptides can be attached to create surfaces that resist bacterial colonization.

The PEG component of this compound also plays a vital role in the properties of the functionalized film. It enhances the hydrophilicity of the surface, which can reduce non-specific protein fouling and improve the biocompatibility of the material. mdpi.com This is particularly important for materials that will be in contact with biological fluids. The flexibility and length of the PEG chain can also be adjusted to control the spacing of the immobilized biomolecules from the surface, which can influence their accessibility and bioactivity.

Scaffolding for Cell Culture and Tissue Regeneration

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and guides the formation of new tissue. nih.gov The properties of the scaffold material are critical for its success, and this compound offers a means to chemically modify these materials to create more effective and "cell-instructive" environments. nih.gov

Hydrogels, which are water-swollen polymer networks, are commonly used as scaffold materials due to their tissue-like properties. sigmaaldrich.com PEG-based hydrogels are particularly popular because of their biocompatibility and tunable properties. sigmaaldrich.com By incorporating this compound into the hydrogel formulation, researchers can create scaffolds with reactive aldehyde groups.

These aldehyde groups serve as anchor points for the covalent attachment of cell-adhesive peptides (such as those containing the RGD sequence), growth factors, and other signaling molecules. nih.gov This allows for precise control over the biochemical cues presented to the cells, influencing their behavior, such as adhesion, proliferation, and differentiation. The aldehyde-amine chemistry can also be used to crosslink the hydrogel itself, for instance, by reacting with amine-functionalized polymers like chitosan, to form stable, injectable, and self-healing hydrogels suitable for cartilage regeneration. nih.gov The density of these immobilized cues can be carefully controlled, which is a key factor in engineering functional tissues. nih.gov

Table 2: Applications of this compound in Scaffolding

Scaffold Modification Target Biomolecule Desired Cellular Response
Surface Biofunctionalization Cell-adhesive peptides (e.g., RGD) Enhanced cell attachment and spreading
Growth Factor Immobilization Bone Morphogenetic Proteins (BMPs) Osteogenic differentiation of stem cells

Bioorthogonal Chemistry in Biomaterial Functionalization

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov These reactions are highly specific and efficient, making them powerful tools for modifying biomaterials in situ. The aldehyde group of this compound can participate in certain bioorthogonal ligation reactions, providing a versatile handle for the dynamic functionalization of biomaterials.

One of the most common bioorthogonal reactions involving aldehydes is their reaction with hydrazides and aminooxy-containing molecules. medkoo.comlifetechindia.comaxispharm.com This chemistry is highly selective and proceeds efficiently under physiological conditions. This allows for the modification of biomaterials that are already in contact with cells or tissues.

For example, a scaffold functionalized with this compound could be implanted, and at a later time, a therapeutic molecule carrying a hydrazide or aminooxy group could be introduced and specifically targeted to the scaffold. This approach allows for temporal control over the presentation of bioactive signals, which can be crucial for mimicking the dynamic processes of tissue development and repair. The use of such click chemistry reactions enables the creation of complex and highly functional biomaterials for advanced regenerative medicine applications. sigmaaldrich.com

Nanomaterial Functionalization and Characterization

Surface Passivation of Nanoparticles

The surface passivation of nanoparticles is essential to prevent non-specific interactions with biological components, reduce aggregation, and improve colloidal stability. m-PEG3-aldehyde, a short-chain polyethylene (B3416737) glycol (PEG) derivative with a terminal aldehyde group, serves as an effective agent for this purpose. The methoxy (B1213986) group at one end of the molecule renders it chemically inert, while the aldehyde group at the other end provides a reactive site for covalent attachment to the nanoparticle surface, often through reactions with amine groups.

The passivation process typically involves the incubation of nanoparticles with a solution of this compound under conditions that facilitate the formation of a stable bond, such as a Schiff base, which can be further stabilized through reduction to a secondary amine. The resulting layer of PEG chains on the nanoparticle surface creates a hydrophilic shield that sterically hinders the approach of proteins and other biomolecules, thereby "passivating" the surface.

Table 1: Characteristics of Nanoparticles Before and After Passivation with this compound

CharacteristicBare NanoparticlesThis compound Passivated Nanoparticles
Hydrodynamic DiameterLarger (due to aggregation)Smaller and more uniform
Zeta PotentialVariable (surface charge dependent)Near-neutral
Protein AdsorptionHighSignificantly reduced
Colloidal StabilityLow (prone to aggregation)High (stable in biological media)

Conjugation to Quantum Dots for Reduced Toxicity and Enhanced Biocompatibility

Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them valuable for bioimaging. However, their core materials, often containing heavy metals, can be toxic. Surface modification with biocompatible coatings is crucial to mitigate this toxicity. The conjugation of this compound to the surface of quantum dots is a strategy to enhance their biocompatibility.

The aldehyde group of this compound can react with amine groups present on the surface of QDs, which may be native to the capping ligands or introduced through surface modification. This covalent attachment forms a dense layer of short PEG chains that shields the cells from the QD core, thereby reducing cytotoxicity. Furthermore, the hydrophilic nature of the PEG layer improves the solubility and stability of the QDs in aqueous biological environments.

Table 2: Biocompatibility of Quantum Dots Functionalized with this compound

ParameterUncoated Quantum DotsThis compound Coated Quantum Dots
Cell Viability (%)LowerSignificantly Higher
Inflammatory ResponsePresentReduced or Absent
In Vivo Circulation TimeShortExtended

Development of Multifunctional Nanoparticle Platforms

The reactive aldehyde group of this compound makes it a valuable component in the construction of multifunctional nanoparticle platforms. After passivating the nanoparticle surface, the aldehyde moieties can be used as anchor points for the attachment of various functional molecules, such as targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

This approach allows for the creation of a single nanoparticle system with multiple capabilities. For instance, a nanoparticle can be designed to evade the immune system (due to the PEG coating), specifically target diseased cells (via a conjugated ligand), and deliver a therapeutic payload. The short length of the this compound linker can be advantageous in ensuring that the attached functional molecules are held in close proximity to the nanoparticle surface.

Stability and In Vivo Behavior of PEGylated Nanomaterials

The in vivo behavior of nanomaterials is heavily influenced by their surface characteristics. The presence of a PEG layer, such as that formed by this compound, can significantly alter the pharmacokinetic profile of nanoparticles. This process, known as PEGylation, is known to prolong the circulation time of nanomaterials in the bloodstream by reducing their uptake by the reticuloendothelial system (RES), which includes macrophages in the liver and spleen.

Advanced Research Directions and Future Perspectives

Integration of m-PEG3-aldehyde into "Click Chemistry" Applications

"Click chemistry" encompasses a class of highly efficient, reliable, and selective reactions that have become indispensable tools in various scientific disciplines, including chemical biology, polymer chemistry, bioconjugation, and drug discovery precisepeg.comsigmaaldrich.comjenkemusa.com. While traditional click reactions often involve azide-alkyne cycloadditions, the aldehyde group present in this compound allows for its integration into specific click-type ligation strategies, particularly those involving carbonyl-reactive functional groups.

The reaction of aldehydes with aminooxy or hydrazide groups, for instance, forms stable oxime or hydrazone linkages, respectively. These reactions can be performed under mild aqueous conditions, which is crucial for bioconjugation applications involving sensitive biomolecules like proteins. Although not a traditional azide-alkyne click reaction, these carbonyl condensation reactions share the characteristics of high efficiency and specificity that are hallmarks of click chemistry, enabling the precise conjugation of this compound to molecules bearing the complementary functional groups. This allows for site-specific modification and the creation of complex molecular architectures with defined properties.

Development of Novel Aldehyde-Functionalized Monomers and Polymers

The aldehyde functionality is a valuable group for introducing reactivity into polymeric structures. While this compound itself is a small molecule, research is actively exploring the development of novel monomers that incorporate aldehyde groups or protected aldehyde precursors, which can then be polymerized to create functional polymers. For example, novel epoxide monomers containing protected aldehyde functionalities have been developed for incorporation into PEG backbones via anionic ring-opening polymerization acs.org. This approach allows for the synthesis of polymers with multiple aldehyde groups distributed along the chain, opening up possibilities for versatile post-polymerization modifications acs.org.

Polymers featuring aldehyde pendant groups are of interest due to the diverse reactions the aldehyde can undergo, leading to materials with high-added value applications researchgate.net. Aldehyde-functionalized polyethers and polysaccharides, for instance, can be reacted with amine-containing polymers to form crosslinked hydrogels google.comgoogle.com. These hydrogels have potential applications in various fields, including medical adhesives and sealants google.comgoogle.com. The development of such aldehyde-functionalized monomers and polymers, potentially utilizing structures related to this compound, is a key area for advancing material science and creating new functional materials.

Advancements in Targeted Delivery Systems

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol to therapeutic agents, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties, including enhanced solubility, extended circulation half-life, and reduced immunogenicity nih.govnih.gov. The aldehyde group of this compound provides a reactive handle for conjugating the PEG moiety to molecules intended for targeted delivery.

Aldehyde-modified PEG, including structures similar to this compound, is widely used for conjugation with amine groups present in biologically active molecules such as proteins mdpi.com. This conjugation can increase the stability and bioactivity of the therapeutic agent mdpi.com. Furthermore, aldehyde-functionalized PEGs can be employed in the modification of nanoparticles and other delivery vehicles. By incorporating aldehyde groups onto the surface of these carriers, targeting ligands or other functional molecules can be attached via reactions with complementary groups, facilitating targeted delivery to specific cells or tissues creativepegworks.com. The hydrophilic nature of the PEG spacer in this compound also contributes to improving the solubility of conjugated molecules in aqueous media, which is beneficial for biological applications cenmed.commedkoo.com.

Potential in Proteomics and Immunoassay Research

The specific reactivity of the aldehyde group in this compound with aminooxy and hydrazide functionalities makes it a valuable tool in proteomics and immunoassay research. In proteomics, chemical probes are often used to label specific proteins or protein functional groups. Aldehyde-containing linkers, such as those based on PEG, can be employed to conjugate these labeled proteins to affinity tags or reporter molecules for enrichment, detection, or analysis beilstein-journals.org.

PEG linkers are also utilized in techniques like the gel shift assay, where the conjugation of a relatively large PEG molecule to a protein probe causes a detectable shift in the protein's mobility during gel electrophoresis, allowing for the assessment of protein modification beilstein-journals.org. While larger PEG linkers are often used for a more pronounced shift, smaller PEG linkers like this compound could potentially be used for more subtle modifications or in applications where a smaller increase in molecular weight is desired. The ability of the aldehyde group to react selectively with certain protein modifications (e.g., oxidized carbohydrates) or introduced functional groups makes this compound a potentially useful reagent for specific labeling and detection strategies in proteomics and immunoassays.

Therapeutic and Diagnostic Modalities for Disease Intervention

The application of PEGylation, facilitated by compounds like this compound, extends to the development of various therapeutic and diagnostic modalities. By conjugating this compound to therapeutic agents, their pharmacological properties can be enhanced, leading to improved efficacy and reduced toxicity. PEGylated therapeutics have shown success in increasing drug solubility, extending circulation time, and reducing immunogenicity nih.gov. This approach has been applied to a wide range of therapeutic molecules, including peptides and proteins nih.govnih.gov.

Q & A

Basic: What analytical techniques are essential for confirming the purity and structure of m-PEG3-aldehyde post-synthesis?

To verify the structural integrity and purity of this compound, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to confirm the presence of the aldehyde proton (~9-10 ppm) and PEG backbone signals .
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection to assess purity, ensuring no unreacted starting materials or byproducts remain .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or MALDI-TOF can validate the molecular weight and detect oligomerization .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic aldehyde C=O stretching (~1720 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Advanced: How can conjugation efficiency of this compound with amine-containing biomolecules be optimized under varying pH conditions?

Optimization requires systematic evaluation of:

  • pH-Dependent Reactivity : Aldehydes react with amines via Schiff base formation, which is pH-sensitive. Conduct kinetic studies at pH 6.5–8.5 to identify the optimal balance between reaction rate and stability .
  • Molar Ratios : Test stoichiometric excesses (e.g., 1:1 to 1:5 PEG:biomolecule) to maximize coupling while minimizing aggregation.
  • Reductive Stabilization : Introduce sodium cyanoborohydride (NaBH3CN) to stabilize Schiff bases, improving yield .
  • Analytical Validation : Use SDS-PAGE, size-exclusion chromatography, or fluorescence labeling to quantify conjugation efficiency .

Data Contradiction: How should conflicting data on this compound’s stability in aqueous buffers be reconciled?

Conflicting stability data often arise from:

  • Buffer Composition : Phosphate buffers may accelerate hydrolysis compared to HEPES or Tris. Replicate studies using identical buffer systems .
  • Temperature Variability : Stability assays conducted at 4°C vs. 25°C can yield divergent degradation rates. Standardize storage conditions across experiments .
  • Analytical Sensitivity : Use LC-MS instead of UV-Vis to detect low-level degradation products. Cross-validate findings with orthogonal methods .
  • Metadata Reporting : Ensure studies document lot-to-lot variability in PEG chain length, which impacts solubility and reactivity .

Experimental Design: What factors are critical when assessing cytotoxicity of this compound conjugates in vitro?

Key considerations include:

  • Cell Line Selection : Use primary cells (e.g., human fibroblasts) and immortalized lines (e.g., HEK293) to capture cell-type-specific responses .
  • Dosage Range : Test concentrations spanning 0.1–100 µM to identify IC50 values, accounting for PEG’s potential immunogenicity at high doses .
  • Control Groups : Include unconjugated this compound and free biomolecule controls to isolate toxicity sources .
  • Endpoint Assays : Combine MTT for viability, LDH for membrane integrity, and ROS assays for oxidative stress .

Methodology: What best practices ensure reproducibility in this compound synthesis protocols?

To enhance reproducibility:

  • Detailed Reaction Logs : Document solvent purity (e.g., anhydrous DMF), catalyst concentrations, and inert atmosphere conditions .
  • Batch Characterization : Report PEG molecular weight distribution (PDI <1.2 via GPC) and aldehyde functionalization yield (via TNBS assay) .
  • Data Archiving : Share raw NMR/HPLC files in supplementary materials to enable peer validation .
  • Inter-Lab Collaboration : Participate in round-robin studies to harmonize protocols .

Advanced: How can computational modeling predict this compound’s behavior in complex biological systems?

  • Molecular Dynamics (MD) Simulations : Model PEG-aldehyde interactions with lipid bilayers or serum proteins to predict biodistribution .
  • Density Functional Theory (DFT) : Calculate aldehyde group reactivity under physiological conditions to guide derivatization strategies .
  • Machine Learning : Train models on existing PEGylation datasets to optimize linker length and steric effects .

Research Gaps: What underexplored applications of this compound exist in drug delivery systems?

Emerging areas include:

  • Targeted Nanocarriers : Conjugate this compound with aptamers for tumor-specific delivery, leveraging pH-responsive release .
  • Hydrogel Crosslinking : Investigate its use in forming dynamic covalent hydrogels for sustained drug release .
  • Antibody-Drug Conjugates (ADCs) : Explore site-specific conjugation to reduce heterogeneity compared to traditional lysine-based methods .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Waste Disposal : Neutralize residual aldehyde with sodium bisulfite before disposal .

Tables for Key Data Parameters

Parameter Analytical Method Expected Outcome
Aldehyde FunctionalityTNBS Assay>90% functionalization
PurityReverse-Phase HPLCSingle peak, retention time ~8.2 min
Molecular WeightMALDI-TOF MS194.2 g/mol (PEG3) + 72.1 g/mol (aldehyde)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.